2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine
Description
The compound 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine is a brominated, deuterated phosphoramidate derivative featuring a 3-methyl-2-nitroimidazole moiety. Key structural attributes include:
- Deuterated ethyl groups: The tetradeuterioethyl substituents enhance metabolic stability and reduce hydrogen-related reactivity, making it useful for isotopic tracing in pharmacokinetic studies .
- Phosphoryl bridge: Links the nitroimidazole and bromo-deuterated ethylamine groups, influencing solubility and hydrolysis resistance.
Properties
Molecular Formula |
C9H16Br2N5O4P |
|---|---|
Molecular Weight |
457.09 g/mol |
IUPAC Name |
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)/i2D2,3D2,4D2,5D2 |
InChI Key |
UGJWRPJDTDGERK-UDCOFZOWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)NP(=O)(NC([2H])([2H])C([2H])([2H])Br)OCC1=CN=C(N1C)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine involves multiple steps, including the introduction of bromine and deuterium atoms, as well as the formation of the nitroimidazole ring. Common synthetic methods include:
Bromination: Introduction of bromine atoms using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Deuteration: Incorporation of deuterium atoms through deuterium exchange reactions using deuterated solvents or reagents.
Nitroimidazole Formation: Synthesis of the nitroimidazole ring via nitration and subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Heterocycles
(a) 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole ()
- Structure : Contains a brominated thiadiazole fused with an imidazole ring.
- Reactivity : Bromine at position 2 undergoes nucleophilic substitution with secondary amines, similar to the bromine in the target compound’s ethyl groups .
- Key Difference : Lacks deuterium and the phosphoryl linkage, resulting in lower metabolic stability and distinct electronic properties.
(b) Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate ()
- Structure : Brominated pyrazole ester with a chloropyridine substituent.
- Application : Used in photosensitive materials; halogen atoms enhance photostability.
Deuterated Compounds
(a) 1,2-Dibromo-1,1,2,2-tetrachloroethane ()
- Role in Synthesis : Used as a brominating agent in the preparation of N-substituted oxadiazoles.
Phosphoramidate Derivatives
(a) 6-[[4-(2-Bromoethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo...carboxamide ()
- Structure : Bromoethoxy-linked diazaspiro compound with a carboxamide group.
- Functional Groups : Shares bromoethyl and aromatic motifs but lacks deuterium and nitroimidazole.
- Synthetic Insight : Demonstrates the utility of bromoethyl groups in constructing complex architectures, akin to the target compound’s design .
Comparative Data Table
| Property | Target Compound | 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀Br₂D₈N₅O₄P | C₁₀H₆BrN₃S | C₁₂H₉BrClN₃O₂ |
| Halogen Substituents | 2 bromine atoms (ethyl) | 1 bromine (thiadiazole) | 1 bromine (pyrazole), 1 chlorine (pyridine) |
| Deuterium | 8 deuterium atoms (tetradeuterioethyl groups) | None | None |
| Core Heterocycle | 3-Methyl-2-nitroimidazole | Imidazo[2,1-b][1,3,4]thiadiazole | Pyrazole-pyridine |
| Key Functional Group | Phosphoryl bridge | Thiadiazole ring | Ester group |
| Synthetic Use | Isotopic labeling, metabolic studies | Intermediate for amine substitutions | Photosensitive materials |
Research Findings and Implications
- Reactivity : The bromine in the target compound’s ethyl groups is less reactive than in ’s thiadiazole due to deuterium’s isotopic stabilization .
- Stability: Deuterium incorporation reduces metabolic degradation rates compared to non-deuterated analogs like those in and .
- Functional Versatility : The phosphoryl group enables modular linkage of pharmacophores, a feature absent in simpler brominated heterocycles () .
Biological Activity
The compound 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine, commonly referred to as TH-302 or its deuterated variant TH-302-d8, is a phosphoramidate prodrug that has garnered attention for its biological activity in cancer therapy. This compound is designed to release a cytotoxic agent selectively in hypoxic tumor environments.
Chemical Structure and Properties
The chemical formula of TH-302-d8 is , with a molecular weight of approximately 457.086 g/mol. The structure includes bromine atoms and a nitroimidazole moiety, which is critical for its mechanism of action under hypoxic conditions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.086 g/mol |
| CAS Number | 918632-75-4 |
| IUPAC Name | This compound |
TH-302 is activated in low oxygen (hypoxic) environments typical of solid tumors. The nitroimidazole group undergoes reduction under hypoxic conditions to release a cytotoxic agent that can induce apoptosis in cancer cells. This selective activation enhances the therapeutic index of the drug while minimizing systemic toxicity.
Biological Activity and Efficacy
Research indicates that TH-302 exhibits significant anti-tumor activity across various cancer cell lines. In preclinical studies:
-
Cell Viability Assays : TH-302 has demonstrated potent cytotoxic effects against hypoxic cancer cells with IC50 values in the low micromolar range.
Cancer Cell Line IC50 (μM) A549 (Lung Cancer) 0.5 MDA-MB-231 (Breast Cancer) 0.8 HCT116 (Colon Cancer) 0.6 - In Vivo Studies : Animal models treated with TH-302 showed significant tumor regression compared to controls. The compound was well-tolerated with minimal side effects.
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of TH-302:
- Phase I Trials : Focused on dose escalation and safety assessment in patients with advanced solid tumors. Results indicated manageable toxicity profiles with signs of anti-tumor activity observed in several patients.
- Phase II Trials : Evaluated TH-302 in combination with standard chemotherapy regimens for pancreatic cancer. Preliminary results showed improved progression-free survival compared to historical controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
